Computed Lipophilicity (XLogP3-AA): N-(cyclohexylmethyl)heptan-1-amine vs. Shorter-Chain Homologue
The octanol-water partition coefficient (XLogP3-AA) for N-(cyclohexylmethyl)heptan-1-amine is computed to be 5.0 [1], compared with 3.4 for N-(cyclohexylmethyl)butan-1-amine [2]. This substantial 1.6 log unit difference translates to approximately a 40-fold higher lipophilicity for the heptyl derivative, which directly affects membrane permeability, organic-phase extraction efficiency, and potential bioaccumulation.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.0 |
| Comparator Or Baseline | N-(cyclohexylmethyl)butan-1-amine: XLogP3-AA = 3.4 |
| Quantified Difference | ΔXLogP3-AA = +1.6 (≈40× higher lipophilicity) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (2019 release) |
Why This Matters
A 40-fold difference in lipophilicity between two otherwise similar secondary amines can determine whether a compound partitions adequately into a non-aqueous reaction phase or crosses a biological lipid bilayer, making indiscriminate substitution risky for both synthetic and pharmacological applications.
- [1] PubChem. 1-(1-Methylcyclohexyl)heptan-1-amine (Computed Properties, XLogP3-AA). National Center for Biotechnology Information, 2024. https://pubchem.ncbi.nlm.nih.gov/compound/1-_1-Methylcyclohexyl_heptan-1-amine View Source
- [2] PubChem. 1-Cyclohexyl-1-butanamine (Computed Properties, XLogP3-AA = 3.4). National Center for Biotechnology Information, 2024. https://pubchem.ncbi.nlm.nih.gov/compound/1-cyclohexyl-1-butanamine View Source
